Latanoprost ethyl amide-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H39NO4 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2 |
InChI Key |
KNXVTDOCIZLXFW-ZMIHYFCLSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)NCC)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Latanoprost Ethyl Amide D4
Synthetic Routes for Prostaglandin (B15479496) Ethyl Amides
The synthesis of prostaglandin ethyl amides, such as latanoprost (B1674536) ethyl amide, typically begins with the corresponding carboxylic acid, in this case, latanoprost free acid. Latanoprost itself is synthesized via a convergent approach, often starting from a key intermediate known as the Corey lactone. google.comthieme-connect.comresearchgate.net This bicyclic lactone already contains the necessary stereochemistry for the cyclopentane (B165970) ring, which is crucial for the compound's biological activity. google.commdpi.com
The general pathway involves two main stages:
Construction of the Latanoprost Core : Starting from a protected Corey lactone, the ω-side chain is introduced first. sioc-journal.cn This is often achieved through a Horner-Wadsworth-Emmons reaction to form an enone, followed by a stereoselective reduction of the ketone. sioc-journal.cn After manipulating the protecting groups, the lactone is reduced to a lactol (a cyclic hemiacetal) using a reagent like diisobutylaluminum hydride (DIBAL-H). google.comsioc-journal.cn The α-side chain is then installed, commonly via a Wittig reaction, to complete the carbon skeleton. google.comsioc-journal.cn
Amide Formation : Once the latanoprost free acid is obtained, the final step is the amidation of the C-1 carboxyl group. Standard peptide coupling methods can be employed for this transformation. The carboxylic acid is activated, for example, by converting it into an active ester or using a coupling reagent, and then reacted with ethylamine (B1201723) to form the desired ethyl amide. Some synthetic procedures for related prostaglandin amides perform the amidation on a protected intermediate before final deprotection steps. semanticscholar.org
A convergent synthesis for a series of prostaglandin F2α analogs, including those with amide functionalities, has been developed using a common, structurally advanced prostaglandin phenylsulfone intermediate, which then undergoes Julia-Lythgoe olefination. semanticscholar.orggoogle.com This strategy can streamline the manufacturing of various analogs from a single advanced precursor.
Methodologies for Deuterium (B1214612) Incorporation and Selectivity
The "-d4" designation in Latanoprost ethyl amide-d4 indicates the incorporation of four deuterium atoms. While the exact position can vary depending on the synthetic route, for isotopically labeled internal standards used in pharmacokinetic studies, the deuterium atoms are often placed in metabolically stable positions to prevent isotope loss during biological processing. medchemexpress.commusechem.com
For related compounds like Latanoprost-d4 (the isopropyl ester), the deuterium atoms are typically located on the α-side chain at the C-3 and C-4 positions. caymanchem.combertin-bioreagent.com This labeling pattern is achieved by using a deuterated reagent during the Wittig reaction for the α-chain installation. Specifically, a deuterated phosphonium (B103445) ylide, such as (4-carboxy-2,2,3,3-d4-butyl)triphenylphosphonium bromide, is used to introduce the labeled segment. tandfonline.com
Key strategies for deuterium incorporation include:
Use of Deuterated Building Blocks : This is the most common and precise method. The synthesis is planned to incorporate a starting material or reagent that already contains deuterium at the desired positions. tandfonline.comresearchgate.net
Isotope Exchange Reactions : In some cases, hydrogen atoms can be exchanged for deuterium by treating the molecule with a deuterium source, like D₂O, often under basic or acidic conditions or with a metal catalyst. researchgate.net However, this method can lack selectivity and is less suitable for complex molecules with multiple reactive sites.
Reduction with Deuterated Reagents : Carbonyl groups or double bonds can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst (e.g., Palladium on carbon). nih.govnih.gov This introduces deuterium atoms at specific locations.
For this compound, the most logical and controlled approach involves the synthesis of latanoprost acid-d4 using a deuterated Wittig reagent for the α-chain, followed by the amidation reaction with ethylamine. tandfonline.comcaymanchem.com
Control of Stereochemistry in Prostanoid Synthesis
The biological activity of prostaglandins (B1171923) and their analogs is critically dependent on the precise three-dimensional arrangement of their atoms. Latanoprost has several chiral centers, and maintaining the correct stereochemistry throughout the synthesis is paramount.
The cornerstone of stereocontrolled prostaglandin synthesis is the Corey lactone . google.comnih.gov This starting material, or its derivatives, establishes the correct relative stereochemistry of the substituents on the cyclopentane ring (at C-8, C-9, C-11, and C-12 in the final prostaglandin structure). google.comcaymanchem.com
Subsequent stereochemical challenges and their solutions include:
C-15 Hydroxyl Group : The stereochemistry of the hydroxyl group on the ω-side chain is crucial. This is often controlled during the reduction of the C-15 ketone. Highly selective reducing agents, such as (–)-diisopinocampheyl chloroborane, are used to achieve the desired (S)-configuration with high diastereoselectivity. sioc-journal.cn
C-5 Double Bond : The Wittig reaction used to install the α-side chain must produce the cis (or Z) double bond. The conditions of the Wittig reaction are optimized to favor the formation of this isomer. sioc-journal.cn
Modern asymmetric synthesis techniques, including organocatalytic reactions, have been developed to create the Corey lactone and other key intermediates with high enantiomeric excess, further ensuring the stereochemical purity of the final product. thieme-connect.comresearchgate.netnih.govthieme-connect.comnih.gov
Characterization of Isotopic Purity and Enrichment
After synthesis, it is essential to verify the structure and confirm the isotopic purity and enrichment of this compound. This is accomplished using a combination of high-resolution analytical techniques.
Mass Spectrometry (MS) :
Purpose : To confirm the molecular weight of the final compound and determine the degree of deuterium incorporation.
Method : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can distinguish between the unlabeled compound and its deuterated isotopologues (d1, d2, d3, d4). researchgate.net The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, which is four mass units higher than the unlabeled version.
Analysis : The relative intensities of the peaks for the unlabeled, partially deuterated, and fully deuterated species are used to calculate the isotopic enrichment. researchgate.netresearchgate.net For a high-quality standard, the peak corresponding to the d4 species should be the most abundant by a significant margin. acs.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, which helps confirm the location of the deuterium labels. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy :
Purpose : To provide detailed structural information and confirm the position of the deuterium atoms.
Method : ¹H NMR (Proton NMR) is used to identify the locations where hydrogen has been replaced by deuterium. The absence of a signal in the ¹H NMR spectrum at a position where a proton is expected indicates successful deuteration.
The data from these methods are combined to provide a comprehensive characterization of the synthesized this compound, ensuring its suitability for use as an internal standard in quantitative bioanalytical assays. bertin-bioreagent.comnih.gov
Table of Analytical Characterization Methods
Click to view table
| Technique | Purpose | Key Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight and isotopic enrichment. | - Mass of the deuterated molecule.- Distribution of isotopologues (d0 to d4).- Calculation of isotopic purity (e.g., ≥99% d1-d4). caymanchem.comcaymanchem.com |
| Tandem Mass Spectrometry (MS/MS) | Determine location of deuterium labels. | Fragmentation pattern confirms which parts of the molecule are labeled. |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirm structure and label position. | Disappearance of proton signals at labeled positions. |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Confirm carbon skeleton. | Verifies the overall structure of the prostaglandin analog. |
| Liquid Chromatography (LC) | Purify and analyze the final product. | Separates the target compound from impurities and isomers. nih.gov |
Advanced Analytical Methodologies Utilizing Latanoprost Ethyl Amide D4
Function of Deuterated Internal Standards in Bioanalytical Quantification
In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for achieving accurate and reproducible results. An ideal internal standard should behave chemically and physically as similarly to the analyte of interest as possible throughout the entire analytical process, including sample extraction, cleanup, and instrumental analysis. scispace.com
Deuterated internal standards, such as Latanoprost (B1674536) ethyl amide-d4, are considered the gold standard for several reasons:
Similar Physicochemical Properties: Deuterium (B1214612) substitution results in a minimal change in the chemical properties of the molecule. This means that the deuterated standard will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer as the non-deuterated analyte. scispace.com
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard is affected by these matrix effects in the same way as the analyte, its inclusion allows for accurate correction of these variations. scispace.com
Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument response, deuterated internal standards significantly improve the precision and accuracy of the analytical method. nih.govresearchgate.net Validation studies for methods using deuterated latanoprost analogs consistently report accuracy and precision values within the generally accepted criteria of less than 15%. nih.govresearchgate.net
Latanoprost ethyl amide-d4 is specifically designed for use as an internal standard in the quantification of Latanoprost ethyl amide by GC- or LC-MS. caymanchem.com Similarly, other deuterated analogs like Latanoprost-d4 and Latanoprost acid-d4 are employed for the quantification of Latanoprost and its active metabolite, Latanoprost acid, respectively. caymanchem.commedchemexpress.commedchemexpress.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the preferred method for the determination of latanoprost and its related substances in various biological matrices due to its high sensitivity and selectivity, which often eliminates the need for complex derivatization steps required by other techniques like GC-MS. researchgate.net
Development of Chromatographic Separation Techniques for Latanoprost and Related Substances
Effective chromatographic separation is essential to distinguish the analyte from endogenous interferences and other related compounds. For the analysis of latanoprost and its analogs, reversed-phase liquid chromatography is the predominant technique.
Several studies have detailed the development of LC methods for latanoprost. A common approach involves the use of C8 or C18 columns. For instance, one method utilized a Waters Acquity BEH C8 column (150 mm × 2.1 mm, 1.8 µm particle size) with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid. researchgate.net Another study employed an octylsilica (C8) column with an isocratic elution method. nih.govresearchgate.net Gradient elution is also frequently used to achieve optimal separation, with mobile phases typically composed of methanol, acetonitrile, and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. service.gov.ukmdpi.com
The retention times for latanoprost and its deuterated internal standard are typically very close, demonstrating their similar chromatographic behavior. For example, one study reported a retention time of approximately 5.4 minutes for both latanoprost and its deuterated internal standard, while the more polar latanoprost acid and its deuterated standard eluted earlier at around 2.6 minutes. researchgate.net
Optimization of Mass Spectrometric Detection Parameters for Deuterated Analogs
Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are commonly used for the quantification of latanoprost and its deuterated analogs. mdpi.com This technique offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Optimization of MS parameters is critical for achieving the desired sensitivity. This includes tuning the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature, as well as collision energy for fragmentation. nih.gov For example, in the analysis of latanoprost acid, ESI in positive ion mode is often used. nih.govresearchgate.net In some cases, negative ion mode may be employed for the acidic metabolite. nih.gov
The precursor-to-product ion pairs for latanoprost and its deuterated analog, latanoprost-d4, have been reported as m/z 433.5 > 379.5 and m/z 437.5 > 383.5, respectively. For latanoprost acid and latanoprost acid-d4, the transitions are m/z 389.3 > 345.5 and m/z 393.3 > 349.5 in negative ion mode. nih.gov The use of novel ionization sources like UniSpray has also been explored to enhance sensitivity, with one study reporting a limit of quantification of 0.5 ng/ml for both latanoprost and latanoprost free acid. researchgate.net
Ionization and Fragmentation Pathways of this compound
While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of prostaglandin (B15479496) fragmentation in mass spectrometry can be applied. Prostaglandins (B1171923) typically undergo fragmentation through the loss of water molecules and cleavage of the cyclopentane (B165970) ring and side chains.
For the related compound, latanoprost free acid, collision-induced dissociation of the protonated molecule [M+H]+ at m/z 391.2 results in abundant fragment ions at m/z 373.2, 355.2, 337.2, and 319.2, corresponding to sequential losses of water molecules. researchgate.net The fragmentation of the amide bond is also a common pathway. liverpool.ac.uk The presence of the four deuterium atoms in this compound would result in a 4-dalton mass shift in the precursor ion and any fragment ions that retain the deuterated portion of the molecule, allowing for its clear distinction from the unlabeled analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Although LC-MS/MS is more commonly used, GC-MS can also be employed for the analysis of latanoprost and its analogs. However, GC-MS analysis of these compounds typically requires a derivatization step to increase their volatility and thermal stability. researchgate.net this compound is intended for use as an internal standard in both GC- and LC-MS applications, indicating its suitability for both techniques. caymanchem.com
Validation of Analytical Methods for Latanoprost Ethyl Amide and its Metabolites
The validation of bioanalytical methods is essential to ensure their reliability and is conducted according to guidelines from regulatory agencies such as the FDA. A validated method must demonstrate acceptable linearity, accuracy, precision, selectivity, and stability.
Numerous studies have reported the successful validation of LC-MS/MS methods for latanoprost and its metabolites using deuterated internal standards. nih.govresearchgate.netresearchgate.net These validation studies typically demonstrate:
Linearity: Calibration curves are linear over a specific concentration range, with correlation coefficients (r²) greater than 0.99. researchgate.netnih.govmdpi.com
Accuracy and Precision: Intra-day and inter-day accuracy and precision are generally within ±15% of the nominal concentration. nih.govresearchgate.netresearchgate.net
Selectivity: The method is shown to be free from interference from endogenous components in the biological matrix. researchgate.net
Stability: The stability of the analyte and internal standard is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. researchgate.net
The table below summarizes the validation parameters from a representative study on the quantification of latanoprost free acid using a deuterated internal standard.
| Validation Parameter | Aqueous Humor | Ciliary Body |
| Linearity Range | 10-160 ng/mL | 80-1280 ng/g |
| Limit of Detection | 30.66 pg/mL | 237.75 pg/g |
| Accuracy | < 15% | < 15% |
| Precision | < 15% | < 15% |
| Data from a study on the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body. nih.govresearchgate.net |
The successful application of these validated methods in pharmacokinetic studies underscores the critical role of deuterated internal standards like this compound in generating reliable data. nih.govresearchgate.netresearchgate.net
Assessment of Linearity and Calibration Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In methods utilizing deuterated internal standards, linearity is established by analyzing a series of calibration standards across a specified concentration range.
Research on related compounds demonstrates that excellent linearity is achievable. For instance, a high-performance liquid chromatography (HPLC) method for Latanoprost was shown to be linear in the range of 40–60 µg/mL, confirmed by a correlation coefficient (r) of 0.999. nih.gov Another study established linearity for Latanoprost between 10 and 50 µg/ml with a coefficient of determination (r²) of 0.9963. researchgate.net
When analyzing biological samples, methods using a tetra-deuterated analog of Latanoprost free acid as an internal standard have demonstrated linearity over wide concentration ranges. nih.gov A fully validated HPLC-MS/MS method for Latanoprost free acid showed linearity across a theoretical concentration range of 10–2000 ng/mL in aqueous humor (AH) and 13–2594 ng/g in iris-ciliary body (ICB). nih.gov Another validated method reported linear calibration curves from 10-160 ng/mL in AH and 80-1280 ng/g in ciliary body (CB). nih.gov
The table below summarizes the calibration ranges from various validated methods for Latanoprost and its related compounds, illustrating the typical performance when a deuterated internal standard is employed.
| Analyte | Matrix | Method | Calibration Range | Correlation Coefficient (r/r²) |
| Latanoprost | Pharmaceutical Formulation | HPLC-UV | 40 - 60 µg/mL | r = 0.999 nih.gov |
| Latanoprost | Pharmaceutical Formulation | RP-HPLC | 10 - 50 µg/mL | r² = 0.9963 researchgate.net |
| Latanoprost Free Acid | Rabbit Aqueous Humor (AH) | LC-MS/MS | 10 - 160 ng/mL | N/A nih.gov |
| Latanoprost Free Acid | Rabbit Ciliary Body (CB) | LC-MS/MS | 80 - 1280 ng/g | N/A nih.gov |
| Latanoprost Free Acid | Rabbit Aqueous Humor (AH) | HPLC-MS/MS | 10 - 2000 ng/mL | N/A nih.gov |
| Latanoprost Free Acid | Rabbit Iris-Ciliary Body (ICB) | HPLC-MS/MS | 13 - 2594 ng/g | N/A nih.gov |
N/A: Not available in the provided source.
Evaluation of Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. Both are crucial for method validation and are typically assessed by analyzing quality control (QC) samples at different concentration levels. The use of a deuterated internal standard like this compound significantly enhances both accuracy and precision by correcting for variations during sample preparation and analysis.
Validation studies for Latanoprost demonstrate high levels of accuracy and precision. A method for Latanoprost in pharmaceutical dosage forms reported recovery rates between 98.0% and 102.0% for the assay, indicating excellent accuracy. mdpi.com For precision, the acceptance criterion is often a Relative Standard Deviation (RSD) of not more than 2.0% for intermediate precision. researchgate.net In a study quantifying Latanoprost free acid in biological matrices, the accuracy and precision values were well within the generally accepted criteria of less than 15% RSD. nih.gov
The data below showcases the accuracy and precision results from validated analytical methods.
| Analyte | Parameter | Specification/Result |
| Latanoprost | Accuracy (Recovery %) | 98.0% - 102.0% nih.govmdpi.com |
| Latanoprost Impurities | Accuracy (Recovery %) | 90.0% - 110.0% nih.govmdpi.com |
| Latanoprost | Intermediate Precision (RSD %) | < 2.0% researchgate.net |
| Latanoprost Free Acid | Accuracy & Precision (RSD %) | < 15% nih.gov |
Determination of Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. jetir.org These limits are critical for analyzing trace amounts of substances, particularly in biological samples or for impurity profiling.
Validated methods for Latanoprost and its acid have achieved low detection and quantification limits. For a pharmaceutical formulation of Latanoprost, the LOD and LOQ were found to be 0.025 µg/mL and 0.35 µg/mL, respectively. nih.govmdpi.com In another study, even lower limits were achieved, with an LOD of 0.000125 µg/mL and an LOQ of 0.00125 µg/mL for Latanoprost. jetir.org For the analysis of Latanoprost free acid in biological matrices using a deuterated internal standard, the LOD was 30.66 pg/mL in aqueous humor and 237.75 pg/g in ciliary body, demonstrating the high sensitivity of LC-MS/MS methods. nih.gov The lower limit of quantification (LLOQ) for Latanoprost free acid has been reported as 10 ng/mL in aqueous humor and 14 ng/g in the iris-ciliary body. nih.gov
The following table presents the LOD and LOQ values from different studies.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Latanoprost | Pharmaceutical Formulation | HPLC-UV | 0.025 µg/mL nih.govmdpi.com | 0.35 µg/mL nih.govmdpi.com |
| Latanoprost | Pharmaceutical Formulation | RP-HPLC | 0.000125 µg/mL jetir.org | 0.00125 µg/mL jetir.org |
| Latanoprost Free Acid | Rabbit Aqueous Humor (AH) | LC-MS/MS | 30.66 pg/mL nih.gov | 10 ng/mL nih.gov |
| Latanoprost Free Acid | Rabbit Ciliary Body (CB)/Iris-Ciliary Body (ICB) | LC-MS/MS | 237.75 pg/g nih.gov | 14 ng/g nih.gov |
Robustness and Stability-Indicating Capabilities
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. A stability-indicating method is one that can accurately separate the drug from its degradation products, allowing for the assessment of drug stability.
Forced degradation studies are performed to demonstrate the stability-indicating power of an analytical method. jetir.org In these studies, samples are subjected to stress conditions such as acid, base, oxidation, heat, and UV light. nih.govmdpi.com A validated method for Latanoprost demonstrated its stability-indicating capability with the mass balance for all degradation reactions falling within a range of 95–105%, confirming that no major degradation products interfered with the quantification of the main compound. nih.gov
The stability of the analyte in prepared sample solutions is also evaluated. For one method, sample solutions of Latanoprost were found to be stable for at least 24 hours at room temperature, which was sufficient to complete the analytical procedure. jetir.org Similarly, stability evaluations of Latanoprost free acid and its deuterated d4 internal standard in biological matrices met acceptance criteria, showing no significant degradation over the specified storage conditions. nih.gov This demonstrates the suitability of the method for routine analysis and stability studies. jetir.org
In Vitro and Ex Vivo Metabolic Transformation Studies of Latanoprost Ethyl Amide and Analogs
Enzymatic Hydrolysis Pathways of Prostaglandin (B15479496) Ethyl Amides in Ocular Tissues
Prostaglandin N-ethyl amides, such as latanoprost (B1674536) ethyl amide and the well-studied bimatoprost (B1667075), were developed as alternative prodrugs to the more common ester-based analogs. medchemexpress.eumedchemexpress.comcaymanchem.com These amide prodrugs are designed to be enzymatically converted to their corresponding active free acid forms within the eye. interchim.fr The primary pathway for this bioactivation is enzymatic hydrolysis, a reaction catalyzed by specific enzymes present in various ocular tissues. researchgate.netmdpi.com Studies have demonstrated that tissues such as the cornea, iris/ciliary body, and sclera in both humans and rabbits possess the necessary enzymatic machinery to hydrolyze the ethyl amide group, yielding the potent prostaglandin FP agonist. researchgate.netmdpi.com
The cornea is a primary site for the metabolic activation of topically applied prostaglandin prodrugs. pharmaexcipients.comnih.gov Its tissues contain a variety of hydrolytic enzymes, including esterases and amidases, which are responsible for cleaving ester and amide bonds, respectively. interchim.frresearchgate.netarvojournals.org While ester prodrugs like latanoprost are rapidly hydrolyzed by corneal esterases, amide prodrugs like bimatoprost and latanoprost ethyl amide are substrates for corneal amidase activity. pharmaexcipients.comarvojournals.orgentokey.com
Research has confirmed the presence of enzymatic amidase activity in both human and bovine corneal tissue, which converts prostaglandin ethyl amides to their corresponding carboxylic acids. medchemexpress.comcaymanchem.comarvojournals.org For instance, bimatoprost, the ethyl amide derivative of 17-phenyl-trinor PGF2α, is hydrolyzed by the cornea to its active free acid. researchgate.netarvojournals.org This conversion is essential, as the free acid form is a potent agonist at the prostaglandin F receptor. researchgate.net Three-dimensional (3D) human corneal tissue models have further validated these findings, showing they possess functional esterase and amidase activity necessary for the metabolic conversion of both ester and amide prodrugs. arvojournals.orgnih.gov
The rate of hydrolysis is a key determinant of a prodrug's efficacy. Studies investigating the kinetics of prostaglandin ethyl amide hydrolysis have revealed that the conversion is generally slower compared to their ester counterparts. medchemexpress.comcaymanchem.comresearchgate.net This slower hydrolysis pharmacokinetic profile is a characteristic feature of prostaglandin N-amides. medchemexpress.comcaymanchem.com
In vitro studies using bovine and human corneal tissue have quantified the conversion rate for prostaglandin N-ethyl amides to be approximately 2.5 µg per gram of corneal tissue per hour. medchemexpress.eumedchemexpress.comcaymanchem.com Another study focusing on bimatoprost found a similar conversion rate of about 2.5 µg per gram of tissue over a 24-hour period in excised human and bovine corneas. arvojournals.org This sustained conversion suggests that the amide prodrug acts as a reservoir, slowly releasing the active free acid. arvojournals.orgnih.gov For some drug delivery systems, the rate-limiting step may not be the enzymatic reaction itself but rather the dissolution and release of the drug from its formulation. mdpi.com
| Compound Type | Tissue | Species | Conversion Rate | Reference |
|---|---|---|---|---|
| Prostaglandin N-ethyl amides | Cornea | Bovine, Human | ~2.5 µg/g/hr | medchemexpress.eumedchemexpress.comcaymanchem.com |
| Bimatoprost (Ethyl Amide) | Cornea | Bovine, Human | ~2.5 µg/g/24 hrs | arvojournals.org |
Characterization of Esterase and Amidase Activity in Corneal Tissue
Identification and Quantification of Metabolites Using Deuterium (B1214612) Labeling
Stable isotope-labeled internal standards are essential for the accurate quantification of drug metabolites in biological samples using mass spectrometry-based methods. nih.gov Latanoprost ethyl amide-d4 is the deuterium-labeled form of latanoprost ethyl amide. medchemexpress.eumedchemexpress.eu Similarly, the tetra-deuterated analog of latanoprost free acid (latanoprost free acid-d4) is widely used as an internal standard for the quantification of the active metabolite in ocular tissues like the aqueous humor and ciliary body. nih.govresearchgate.net
The use of these deuterated standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise and sensitive measurement through stable isotope dilution. researchgate.net This technique involves adding a known quantity of the deuterated standard (e.g., Latanoprost free acid-d4) to the biological sample. nih.govresearchgate.net Because the labeled standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer, enabling accurate correction for any sample loss during extraction and analysis. nih.gov This methodology has proven to be accurate and precise for quantifying latanoprost free acid in rabbit aqueous humor and ciliary body samples. researchgate.net
Comparative Metabolic Studies of Latanoprost Ethyl Amide Versus Ester Analogs
Significant metabolic differences exist between prostaglandin ethyl amide and ethyl ester prodrugs. The primary distinction lies in the rate and extent of their hydrolysis in ocular tissues.
Ester Analogs (e.g., Latanoprost): Latanoprost is an isopropyl ester prodrug that undergoes rapid and extensive hydrolysis by corneal esterases to form its biologically active free acid. pharmaexcipients.comnih.goventokey.com This conversion is considered essentially complete after absorption through the cornea. pharmaexcipients.comgoogle.com
Amide Analogs (e.g., Latanoprost Ethyl Amide, Bimatoprost): In contrast, the hydrolysis of ethyl amide prodrugs is significantly slower and more limited. entokey.comresearchgate.net While amidase activity is present in the cornea, the conversion of bimatoprost to its free acid is less efficient than the conversion of latanoprost. researchgate.netresearchgate.net This results in the presence of both the intact amide prodrug and its free acid metabolite in ocular tissues following administration. researchgate.net The slower hydrolysis kinetics of the N-amides means a higher concentration of the prodrug is often required to achieve a therapeutic effect comparable to the more readily hydrolyzed ester analogs. entokey.com
| Characteristic | Ethyl Amide Analogs (e.g., Latanoprost Ethyl Amide, Bimatoprost) | Isopropyl Ester Analogs (e.g., Latanoprost) | Reference |
|---|---|---|---|
| Prodrug Type | Amide | Ester | pharmaexcipients.comnih.gov |
| Primary Hydrolyzing Enzyme | Amidase | Esterase | pharmaexcipients.comarvojournals.org |
| Hydrolysis Rate | Slow, limited | Rapid, complete | entokey.comresearchgate.net |
| Active Form | Free Acid (but intact prodrug may also be active) | Free Acid | researchgate.netentokey.com |
Influence of Species and Tissue Subcellular Fractions on Metabolism
The metabolism of prostaglandin analogs can vary significantly depending on the animal species and the specific ocular tissue being studied. tandfonline.comnih.gov Studies comparing human and rabbit ocular tissues found that while the rate of bimatoprost hydrolysis was similar in the cornea and iris/ciliary body, the rate in the sclera was slower in humans than in rabbits. researchgate.netresearchgate.net
Research Applications and Contributions of Latanoprost Ethyl Amide D4
Facilitating the Development of Novel Prostanoid Therapeutics
The development of new prostanoid therapeutics, particularly for ocular conditions like glaucoma, relies on the ability to accurately measure the concentration of investigational compounds in biological samples. Prostaglandin (B15479496) N-ethyl amides have been introduced as alternative ocular hypotensive prodrugs to the more common ester-based prodrugs like Latanoprost (B1674536). caymanchem.commedchemexpress.com The therapeutic potential of these novel amide-based prostanoids is under investigation, and Latanoprost ethyl amide serves as a key research compound in this area.
The role of Latanoprost ethyl amide-d4 is to act as a stable, reliable internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). caymanchem.com By adding a known quantity of the deuterated standard to a sample, researchers can accurately determine the concentration of the therapeutic agent, Latanoprost ethyl amide. This precise quantification is fundamental for:
Structure-Activity Relationship (SAR) Studies: Determining how modifications to the chemical structure, such as the ethyl amide group, affect the compound's activity.
Formulation Development: Assessing the stability and release characteristics of the active pharmaceutical ingredient in different formulations. researchgate.net
Comparative Efficacy Studies: Comparing the performance of new amide-based prostanoids against existing treatments.
The use of this internal standard ensures that the data guiding the development of the next generation of prostanoid therapeutics is accurate and reproducible.
Advancing Understanding of Prodrug Activation Mechanisms in Biological Systems
Latanoprost is a well-established prodrug, meaning it is administered in an inactive form and converted into its active metabolite, latanoprost acid, within the body. researchgate.netnih.gov Similarly, Latanoprost ethyl amide is also a prodrug that is expected to be hydrolyzed to the active latanoprost acid. caymanchem.com A key area of research is understanding the rate and location of this bioactivation, as it directly impacts the drug's efficacy and pharmacokinetic profile.
Studies have indicated that, unlike some claims, prostaglandin ethyl amides are indeed converted to their free acids in corneal tissue. caymanchem.commedchemexpress.com Research has shown that bovine and human corneal tissue can convert N-ethyl amides of various prostaglandins (B1171923) to their free acids. caymanchem.com this compound is instrumental in these investigations. As an internal standard for the quantification of the un-metabolized prodrug (Latanoprost ethyl amide), it allows researchers to:
Track the disappearance of the prodrug over time in various tissues (e.g., cornea, aqueous humor).
Calculate the rate of hydrolysis to the active free acid.
Compare the hydrolysis kinetics of amide-based prodrugs to ester-based prodrugs, with evidence suggesting that the N-amides have a much slower hydrolysis rate. caymanchem.com
This detailed understanding of prodrug activation, facilitated by the use of deuterated standards, is crucial for designing molecules with optimal absorption and conversion properties.
Establishment of Reference Standards for Quality Control in Pharmaceutical Research
In pharmaceutical research and manufacturing, reference standards are essential for ensuring the quality, consistency, and accuracy of analytical measurements. synzeal.commdpi.com this compound serves as an ideal certified reference material for its non-deuterated analog. sigmaaldrich.com It is intended for use as an internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiocompare.com
The properties of this compound that make it an excellent reference standard include:
High Purity: It is synthesized to a high degree of isotopic enrichment (≥99% deuterated forms). caymanchem.combiocompare.com
Chemical Identity: It is chemically identical to the analyte of interest (Latanoprost ethyl amide) but has a different mass due to the deuterium (B1214612) atoms. This allows it to be distinguished by a mass spectrometer.
Co-elution: It behaves almost identically to the analyte during chromatographic separation, which helps to correct for variations in sample preparation and instrument response.
As a reference standard, it is used in critical quality control applications such as method validation, stability studies, and the identification of impurities, ensuring that research and development data is reliable and meets regulatory compliance. synzeal.comsynzeal.com
| Property | Specification | Source |
| Purity | ≥99% deuterated forms (d1-d4) | caymanchem.combiocompare.com |
| Application | Internal standard for GC- or LC-MS | caymanchem.combiocompare.com |
| Molecular Formula | C25H34D4NO4 | caymanchem.combiocompare.com |
| Molecular Weight | 420.6 | caymanchem.combiocompare.com |
Support for Pre-clinical Pharmacokinetic and Pharmacodynamic Investigations
Pre-clinical studies are vital for understanding how a potential new drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics, PK) and its effect on the body (pharmacodynamics, PD). Accurate measurement of drug concentrations in biological matrices like plasma and ocular tissues is a prerequisite for these investigations. nih.gov
The use of stable isotope-labeled internal standards is a gold-standard practice in bioanalytical methods for PK studies. In a manner directly analogous to the use of tetradeuterated bimatoprost-d4 (B12422673) in preclinical animal studies, this compound is employed to ensure the accuracy and precision of LC-MS/MS assays. dovepress.com This enables researchers to:
Determine key PK parameters such as maximum concentration (Cmax) and area under the concentration-time curve (AUC) in various tissues. nih.gov
Correlate drug exposure levels with pharmacodynamic outcomes, such as the reduction of intraocular pressure. nih.gov
Compare the pharmacokinetic profiles of different formulations or routes of administration. nih.gov
For example, preclinical PK studies in animals like rabbits and beagles are used to compare different formulations, and the data from such studies are foundational for predicting performance in humans. nih.gov The reliability of this data is heavily dependent on the quality of the bioanalytical method, where this compound plays a crucial supportive role as an internal standard.
| Preclinical Study Type | Role of this compound |
| Pharmacokinetics (PK) | Enables accurate quantification of Latanoprost ethyl amide in plasma and ocular tissues to determine absorption, distribution, metabolism, and excretion profiles. |
| Pharmacodynamics (PD) | Supports the correlation of measured drug concentrations with biological effects, such as intraocular pressure reduction. |
Future Perspectives and Emerging Research Avenues
Application of Deuterated Analogs in Advanced Systems Pharmacology
The use of deuterated compounds in pharmacology has evolved significantly from their initial application as tracers. The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism due to the kinetic isotope effect. This can lead to increased drug exposure, a longer half-life, and potentially reduced toxicity by altering metabolic pathways. caltech.eduentokey.com
For Latanoprost (B1674536) ethyl amide, which is a prodrug designed to be hydrolyzed to the active Latanoprost acid, its deuterated form, Latanoprost ethyl amide-d4, presents an opportunity for in-depth systems pharmacology studies. caymanchem.commedchemexpress.com By using this stable isotope-labeled version, researchers can more accurately trace the absorption, distribution, metabolism, and excretion (ADME) of the ethyl amide analog. This allows for a clearer understanding of its conversion rate to Latanoprost acid in various tissues and how its metabolic pathway may differ from the more common isopropyl ester prodrug, Latanoprost. caymanchem.comcaymanchem.com Such studies are crucial for building comprehensive pharmacokinetic models that can predict the in vivo behavior of this class of compounds with greater accuracy.
Development of Ultra-Sensitive Analytical Techniques for Complex Biological Matrices
The quantification of prostaglandin (B15479496) analogs and their metabolites in biological fluids is challenging due to their low concentrations and the complexity of the matrices. mdpi.comresearchgate.net this compound is specifically designed for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification. caymanchem.com
Future research can focus on leveraging this compound to develop even more sensitive and high-throughput analytical methods. The development of ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) methods, using deuterated internal standards, allows for the detection and quantification of analytes at picogram-per-milliliter levels. nih.govmdpi.com For instance, a rapid, selective, and sensitive method for quantifying Latanoprost free acid in rabbit aqueous humor and ciliary body was successfully developed using a tetra-deuterated analog as the internal standard. nih.govresearchgate.net The method achieved a limit of detection of 30.66 pg/mL in aqueous humor. nih.gov Expanding on such methodologies will be vital for detailed pharmacokinetic studies in various biological matrices, including plasma, ocular tissues, and urine, providing more precise data for both preclinical and clinical research. researchgate.net
Computational Modeling and Molecular Dynamics Simulations of Prostanoid-Receptor Interactions
Computational modeling and molecular dynamics (MD) simulations have become powerful tools for understanding the interactions between ligands and their receptors at an atomic level. caltech.edu Latanoprost and its active acid form exert their biological effects by selectively binding to the prostanoid FP receptor, a G-protein-coupled receptor (GPCR). entokey.comdrugbank.com
While specific MD simulations for Latanoprost ethyl amide are not yet widely published, future research could utilize this compound and its deuterated form to refine computational models of prostanoid-receptor binding. By simulating the docking of Latanoprost ethyl amide to the FP receptor, researchers can predict the binding affinity and the conformational changes that lead to receptor activation. nih.gov Furthermore, comparing the dynamics of the deuterated and non-deuterated forms could provide insights into how the subtle change in mass affects the stability of the ligand-receptor complex. These simulations can guide the design of new prostaglandin analogs with improved selectivity and efficacy.
Exploration of Unconventional Biological Activities of Latanoprost Ethyl Amide and its Metabolites
Latanoprost is primarily known for its ocular hypotensive effects. dovepress.com However, prostaglandin analogs can have a wide range of biological activities, and their metabolites may also possess unique pharmacological properties. mdpi.comhres.ca Latanoprost itself is a prodrug that is hydrolyzed to the biologically active Latanoprost acid. drugbank.com The main metabolites of Latanoprost acid are the 1,2-dinor and 1,2,3,4-tetranor forms, which are considered to have low or no biological activity and are primarily excreted in the urine. researchgate.nethres.ca
Latanoprost ethyl amide represents an alternative prodrug form, and it is known to be converted to the active Latanoprost acid in corneal tissue, albeit at a potentially slower rate than the isopropyl ester. caymanchem.commedchemexpress.com Future research could investigate whether Latanoprost ethyl amide itself or any of its unique metabolites have unconventional biological activities. For example, some prostaglandin analogs have been found to influence adipogenesis and melanogenesis. chimia.charvojournals.org Exploring potential off-target effects or novel therapeutic applications of Latanoprost ethyl amide and its metabolic byproducts could open new avenues for drug development. The use of this compound would be instrumental in such studies to accurately trace and identify these novel metabolites in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
